S-Octyl azonane-1-carbothioate

Description

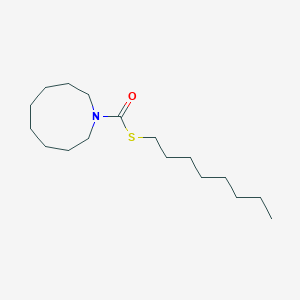

S-Octyl azonane-1-carbothioate is a thiocarbonate derivative characterized by a nine-membered azonane ring (a cyclic amine) linked to an octyl thioester group. For instance, pyridate (O-(6-chloro-3-phenyl-4-pyridazinyl) S-octyl carbonothioate), a herbicide, shares structural similarities, including the S-octyl thiocarbonate group, and serves as a critical reference for understanding its properties . The compound’s hypothesized mechanism involves inhibition of photosynthetic electron transport in plants, a common trait among thiocarbonate-based herbicides .

Properties

CAS No. |

51861-65-5 |

|---|---|

Molecular Formula |

C17H33NOS |

Molecular Weight |

299.5 g/mol |

IUPAC Name |

S-octyl azonane-1-carbothioate |

InChI |

InChI=1S/C17H33NOS/c1-2-3-4-5-10-13-16-20-17(19)18-14-11-8-6-7-9-12-15-18/h2-16H2,1H3 |

InChI Key |

BEEYTXKMIGXFRN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSC(=O)N1CCCCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Octyl azonane-1-carbothioate can be achieved through several methods. One common approach involves the oxidative ring expansion of phthalans, followed by selective hydrogenation and oxidation . Another method includes the azidoketol fragmentation reaction, which constructs the nine-membered azonane ring system . The reaction conditions typically involve the use of reagents such as sodium bromide, sulfuric acid, and other catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound effectively.

Chemical Reactions Analysis

Types of Reactions

S-Octyl azonane-1-carbothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted azonanes, depending on the type of reaction and reagents used.

Scientific Research Applications

S-Octyl azonane-1-carbothioate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing complex heterocyclic compounds and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of S-Octyl azonane-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and influence cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons between S-octyl azonane-1-carbothioate and related compounds, emphasizing structural features, applications, and toxicity profiles.

*Hypothetical formula based on azonane (C₅H₁₁N) and octyl carbothioate (C₈H₁₇SC(O)O−).

Structural and Functional Analysis

- Thiocarbonate vs. Organothiophosphates: this compound and pyridate belong to the thiocarbonate class, distinguished by their C(=O)S−O− linkages. In contrast, compounds like isazofos are organothiophosphates, featuring P=S bonds. Thiocarbonates generally exhibit lower acute toxicity (e.g., pyridate’s LD₅₀ >4,000 mg/kg) compared to organothiophosphates (isazofos LD₅₀: 40–60 mg/kg), which target acetylcholinesterase .

- Ring Systems: The azonane ring in this compound introduces steric and electronic effects distinct from pyridate’s pyridazinyl ring or isazofos’s triazole.

Toxicity and Environmental Impact

- Acute vs. Chronic Hazards: Thiocarbonates like pyridate exhibit low acute toxicity but may pose chronic risks (e.g., bioaccumulation). In contrast, 1-octanethiol is acutely irritating and carcinogenic, while organothiophosphates (isazofos) are highly acutely toxic .

- Environmental Persistence : The azonane ring’s stability could increase environmental persistence compared to pyridate’s heteroaromatic system, necessitating further ecotoxicological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.